2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
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Description
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo [1,2- a ]pyridines, an heterocyclic moiety commonly found in medicinal chemistry leads and drugs .Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the molecule .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, simple workup, and environmentally benign , which may have implications for its bioavailability.
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit potent inhibitory activity against various targets, leading to their diverse bioactivity .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be environmentally benign
Future Directions
The synthesis of imidazo [1,2- a ]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects .
Properties
IUPAC Name |
2-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-24-16-10-19-18(20-11-16)25-15-5-8-22(9-6-15)12-14-13-23-7-3-2-4-17(23)21-14/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWUQJWXNDWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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